(2-Fluoropyridin-4-yl)methanamine

Description

BenchChem offers high-quality (2-Fluoropyridin-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Fluoropyridin-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

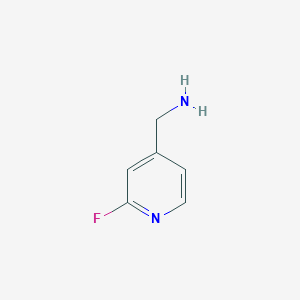

Structure

3D Structure

Properties

IUPAC Name |

(2-fluoropyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c7-6-3-5(4-8)1-2-9-6/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEUVSAZSYDINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60631132 | |

| Record name | 1-(2-Fluoropyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777056-79-8 | |

| Record name | 2-Fluoro-4-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=777056-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluoropyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Fluoropyridin-4-yl)methanamine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Fluoropyridin-4-yl)methanamine is a key building block in modern medicinal chemistry, offering a unique combination of a reactive fluoropyridine core and a versatile primary amine. The presence of the fluorine atom at the 2-position significantly influences the electronic properties of the pyridine ring, enhancing its reactivity towards nucleophilic substitution and providing a valuable tool for modulating the physicochemical properties of drug candidates. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of (2-Fluoropyridin-4-yl)methanamine, with a focus on its role in the development of novel therapeutics.

Introduction

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly impact a molecule's metabolic stability, bioavailability, and binding affinity to its biological target. When incorporated into a heterocyclic scaffold like pyridine, these effects are amplified, making fluorinated pyridines highly sought-after intermediates in pharmaceutical research and development.

(2-Fluoropyridin-4-yl)methanamine, also known as 4-(aminomethyl)-2-fluoropyridine, has emerged as a particularly valuable building block. Its structure combines the advantageous features of a 2-fluoropyridine ring with a primary amine at the 4-position, providing two key points for molecular elaboration. This guide will delve into the core chemical properties of this compound, offering insights for its effective utilization in synthetic and medicinal chemistry programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (2-Fluoropyridin-4-yl)methanamine is essential for its handling, reaction optimization, and incorporation into drug candidates.

| Property | Value | Source(s) |

| CAS Number | 777056-79-8 | N/A |

| Molecular Formula | C₆H₇FN₂ | N/A |

| Molecular Weight | 126.13 g/mol | N/A |

| Appearance | Likely a solid or liquid at room temperature | Inferred |

| pKa (predicted) | 3.76 ± 0.30 (for the related 4-amino-2-fluoropyridine) | [1] |

| Solubility | Expected to be soluble in organic solvents and aqueous acidic solutions. | Inferred |

Synthesis of (2-Fluoropyridin-4-yl)methanamine

The most direct and common synthetic route to (2-Fluoropyridin-4-yl)methanamine involves the reduction of the corresponding nitrile, 4-cyano-2-fluoropyridine. This precursor is commercially available or can be synthesized through various methods.

Synthesis of the Precursor: 4-Cyano-2-fluoropyridine

Several methods exist for the synthesis of 4-cyano-2-fluoropyridine. One common approach is the cyanation of a 2-fluoro-4-halopyridine.

Reduction of 4-Cyano-2-fluoropyridine

The reduction of the nitrile group to a primary amine can be achieved using several robust and well-established methods. The choice of reducing agent and conditions is critical to ensure high yield and to avoid unwanted side reactions.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitriles.

Caption: Catalytic hydrogenation of 4-cyano-2-fluoropyridine.

Experimental Protocol: Catalytic Hydrogenation

-

In a high-pressure reaction vessel, dissolve 4-cyano-2-fluoropyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield (2-Fluoropyridin-4-yl)methanamine. Further purification can be achieved by distillation or chromatography if necessary.

Causality: The catalyst provides a surface for the adsorption of both the nitrile and hydrogen gas, facilitating the stepwise addition of hydrogen across the carbon-nitrogen triple bond. The choice of solvent is important for substrate solubility and catalyst activity.

Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines.

Caption: Reduction of 4-cyano-2-fluoropyridine with LiAlH₄.

Experimental Protocol: LiAlH₄ Reduction

-

To a stirred suspension of Lithium Aluminum Hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 4-cyano-2-fluoropyridine (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as indicated by TLC or LC-MS.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (2-Fluoropyridin-4-yl)methanamine.

Causality: LiAlH₄ acts as a source of hydride ions (H⁻), which are powerful nucleophiles. The hydride attacks the electrophilic carbon of the nitrile group. The subsequent workup protonates the intermediate to yield the primary amine. The use of anhydrous conditions is critical as LiAlH₄ reacts violently with water.[3][4]

Reactivity of (2-Fluoropyridin-4-yl)methanamine

The reactivity of this molecule is dominated by two key features: the nucleophilic primary amine and the electrophilic 2-position of the fluoropyridine ring.

Reactions of the Primary Amine

The aminomethyl group is a versatile handle for a wide range of chemical transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Formation of Schiff Bases: Condensation with aldehydes or ketones.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of both the fluorine atom and the ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate.

Caption: General mechanism of SNAr on a 2-fluoropyridine.

This reactivity allows for the facile introduction of a wide variety of nucleophiles, including:

-

O-Nucleophiles: Alcohols and phenols (to form ethers).

-

N-Nucleophiles: Amines and anilines (to form 2-aminopyridines).

-

S-Nucleophiles: Thiols (to form thioethers).

The high reactivity of the C-F bond in this position makes (2-Fluoropyridin-4-yl)methanamine a valuable substrate for late-stage functionalization in drug discovery projects.

Spectroscopic Characterization

-

¹H NMR: The spectrum would show signals for the three aromatic protons on the pyridine ring, with characteristic splitting patterns due to H-H and H-F coupling. The benzylic protons of the aminomethyl group would appear as a singlet or a doublet depending on the solvent and proton exchange.

-

¹³C NMR: The spectrum would display six distinct carbon signals. The carbon attached to the fluorine atom would show a large one-bond C-F coupling constant.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z = 126.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic protons, and C-F stretching vibrations.

Applications in Drug Discovery

The (2-Fluoropyridin-4-yl)methanamine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Its utility is particularly prominent in the development of kinase inhibitors .

Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the kinase active site. The 2-fluoropyridine moiety can act as a hydrogen bond acceptor, while the aminomethyl group provides a vector for introducing substituents that can occupy other pockets of the active site, thereby enhancing potency and selectivity.

While specific approved drugs containing the exact (2-Fluoropyridin-4-yl)methanamine fragment are not prominently cited, numerous patents and research articles describe its use in the synthesis of inhibitors for various kinases implicated in cancer and other diseases. For instance, derivatives of similar fluorinated aminopyridines have been investigated as inhibitors of kinases such as FLT3 and Aurora kinases, which are important targets in acute myeloid leukemia.[5][6]

The rationale for using this scaffold includes:

-

Modulation of Physicochemical Properties: The fluorine atom can be used to fine-tune lipophilicity and pKa, which can improve oral bioavailability and cell permeability.

-

Metabolic Stability: The C-F bond is very strong and resistant to metabolic cleavage, which can increase the half-life of a drug.

-

Binding Interactions: The fluorine atom can participate in favorable interactions with the protein target, such as hydrogen bonding or dipole-dipole interactions.

Safety and Handling

(2-Fluoropyridin-4-yl)methanamine and its hydrochloride salt should be handled with appropriate safety precautions in a well-ventilated fume hood. As with many amine-containing compounds, it is likely to be a skin and eye irritant. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(2-Fluoropyridin-4-yl)methanamine is a versatile and valuable building block for medicinal chemistry and drug discovery. Its synthesis is readily achievable from commercially available starting materials, and its dual reactivity allows for a wide range of chemical modifications. The presence of the 2-fluoro substituent imparts unique and advantageous properties that can be leveraged to design potent, selective, and metabolically robust drug candidates, particularly in the area of kinase inhibition. As the demand for novel therapeutics continues to grow, the importance of key intermediates like (2-Fluoropyridin-4-yl)methanamine in the drug discovery pipeline is set to increase.

References

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]

- Google Patents. Synthetic method of 2-amino-4-fluoropyridine.

-

AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Available at: [Link]

-

Fluorine notes. NMR spectral characteristics of fluorocontaining pyridines. Available at: [Link]

-

Slideshare. 2. LiAlH4. Available at: [Link]

-

PubChem. 2-Fluoropyridine. Available at: [Link]

-

PubChem. (5-Fluoropyridin-2-yl)methanamine. Available at: [Link]

-

NIST WebBook. 2-Fluoropyridine. Available at: [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

-

Pharmaceutical Technology. Kinnate Biopharma Inc Files Patent for MEK Kinase Inhibitors. Available at: [Link]

-

National Institutes of Health. Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Available at: [Link]

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

-

Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Available at: [Link]

-

ResearchGate. 1 H (a) and 13 C (b) NMR spectra of.... Available at: [Link]

-

ResearchGate. Pyridine and aminide derivatives as ligands in 1 : 1 Rh2[tfa]4 adducts: 1H, 13C and 15N NMR study | Request PDF. Available at: [Link]

- Google Patents. Fluorane compounds, process for their preparation and their use as colour components in copying systems.

-

ResearchGate. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Available at: [Link]

-

National Institutes of Health. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Available at: [Link]

- Google Patents. A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

- Google Patents. Method for the preparation of stable 4-fluoropyridine salts.

- Google Patents. Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides.

-

ACS Publications. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry. Available at: [Link]

-

PubMed. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Available at: [Link]

-

RSC Publishing. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. Available at: [Link]

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available at: [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

- Google Patents. Synthetic method of 2-amino-4-fluoropyridine.

-

ResearchGate. (Semi)Hydrogenation of Enoates and Alkynes Effected by a Versatile, Particulate Copper Catalyst. Available at: [Link]

-

Chemie Brunschwig. Hydrogenation Catalysts. Available at: [Link]

-

PubChem. 4-Aminopyridine. Available at: [Link]

Sources

- 1. 4-Amino-2-fluoropyridine CAS#: 18614-51-2 [amp.chemicalbook.com]

- 2. 859164-65-1|(2-Fluoropyridin-4-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 3. adichemistry.com [adichemistry.com]

- 4. 2. LiAlH4 | PPT [slideshare.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to (2-Fluoropyridin-4-yl)methanamine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

(2-Fluoropyridin-4-yl)methanamine, a key building block in medicinal chemistry, offers a unique combination of a reactive primary amine and a fluorinated pyridine ring. The presence of the fluorine atom at the 2-position significantly influences the electronic properties of the pyridine ring, enhancing its utility as a pharmacophore. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and applications in the development of novel therapeutics.

Chemical Identity

| Identifier | Value | Source |

| Chemical Name | (2-Fluoropyridin-4-yl)methanamine | IUPAC |

| Synonyms | 4-Aminomethyl-2-fluoropyridine | --- |

| CAS Number (Free Base) | 777056-79-8 | ChemScene[1] |

| CAS Number (HCl Salt) | 859164-65-1 | BLD Pharm[2] |

| Molecular Formula | C₆H₇FN₂ | ChemScene[1] |

| Molecular Weight | 126.13 g/mol | ChemScene[1] |

Chemical Structure

Sources

An In-depth Technical Guide to the Synthesis and Characterization of (2-Fluoropyridin-4-yl)methanamine

Abstract

(2-Fluoropyridin-4-yl)methanamine is a key building block in contemporary drug discovery and development, finding application as a versatile intermediate in the synthesis of a wide array of pharmacologically active molecules. Its structural features, namely the fluorine-substituted pyridine ring and the primary aminomethyl group, impart unique physicochemical properties that are highly sought after in medicinal chemistry. This guide provides a comprehensive overview of the synthetic pathways to (2-Fluoropyridin-4-yl)methanamine and the analytical techniques employed for its thorough characterization. The methodologies detailed herein are presented with a focus on the underlying chemical principles and practical considerations essential for successful laboratory execution.

Introduction: The Significance of Fluorinated Pyridine Scaffolds

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When incorporated into a pyridine ring, these effects are synergized with the inherent characteristics of the pyridine scaffold, a common motif in a vast number of pharmaceuticals.

(2-Fluoropyridin-4-yl)methanamine, in particular, offers a strategic combination of a nucleophilic aminomethyl group at the 4-position, ripe for derivatization, and a fluorine atom at the 2-position. This fluorine atom not only modulates the electronic properties of the pyridine ring but also provides a potential site for further functionalization through nucleophilic aromatic substitution.[2] This dual functionality makes it an invaluable precursor for creating diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

Strategic Synthesis of (2-Fluoropyridin-4-yl)methanamine

The synthesis of (2-Fluoropyridin-4-yl)methanamine is most effectively approached through a two-step sequence involving the preparation of a key intermediate, 2-fluoro-4-cyanopyridine, followed by the reduction of the nitrile group to the primary amine.

Synthesis of the Key Intermediate: 2-Fluoro-4-cyanopyridine

The synthesis of 2-fluoro-4-cyanopyridine can be achieved through several routes, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction. A robust and commonly employed strategy involves the diazotization of 2-amino-4-cyanopyridine, followed by a fluorination reaction, such as the Balz-Schiemann reaction.

Diagrammatic Representation of the Synthetic Workflow

Caption: Overall synthetic strategy for (2-Fluoropyridin-4-yl)methanamine.

Experimental Protocol: Synthesis of 2-Amino-4-cyanopyridine

A common precursor for the Balz-Schiemann reaction is 2-amino-4-cyanopyridine. This can be synthesized from 2-chloro-4-cyanopyridine via ammonolysis.[3]

-

Reaction Setup: In a sealed pressure vessel, dissolve 2-chloro-4-cyanopyridine in anhydrous ethanol.

-

Ammonolysis: Saturate the solution with ammonia gas at room temperature, then heat the vessel to 60°C.

-

Reaction Monitoring: Stir the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and evaporate the solvent under reduced pressure. The resulting residue contains 2-amino-4-cyanopyridine hydrochloride and ammonium chloride.

-

Isolation: Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH of approximately 11. Extract the aqueous layer with a suitable organic solvent (e.g., isopropanol).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-4-cyanopyridine.

Experimental Protocol: Balz-Schiemann Reaction for 2-Fluoro-4-cyanopyridine

The Balz-Schiemann reaction is a well-established method for the conversion of aromatic amines to aryl fluorides via diazonium tetrafluoroborate intermediates.[4][5][6][7]

-

Diazotization: In a suitable reaction vessel, suspend 2-amino-4-cyanopyridine in an aqueous solution of fluoroboric acid (HBF₄) at 0-5°C.

-

Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5°C. The corresponding diazonium tetrafluoroborate salt will precipitate.

-

Isolation of Intermediate: Filter the precipitate and wash it with cold water, followed by a cold, low-polarity solvent (e.g., diethyl ether) to remove impurities.

-

Thermal Decomposition: Carefully heat the isolated diazonium salt in an inert, high-boiling solvent (e.g., toluene or xylene) until the evolution of nitrogen gas ceases.

-

Work-up and Purification: Cool the reaction mixture and wash it with an aqueous solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-fluoro-4-cyanopyridine.

Reduction of 2-Fluoro-4-cyanopyridine to (2-Fluoropyridin-4-yl)methanamine

The reduction of the nitrile functionality in 2-fluoro-4-cyanopyridine to a primary amine is a critical final step. Several reducing agents can be employed for this transformation, with the choice depending on factors such as scale, functional group tolerance, and safety considerations.

Diagrammatic Representation of the Reduction Workflow

Caption: General workflow for the reduction of 2-fluoro-4-cyanopyridine.

Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines with high efficiency.[8][9][10][11]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Addition of Nitrile: Cool the suspension to 0°C and add a solution of 2-fluoro-4-cyanopyridine in anhydrous THF dropwise via the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for several hours.

-

Quenching: Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water (Fieser workup).

-

Isolation: Filter the resulting granular precipitate and wash it thoroughly with THF.

-

Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

Method B: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation using Raney nickel is a scalable and often safer alternative to metal hydride reductions.[12][13][14]

-

Catalyst Preparation: Activate Raney nickel according to standard procedures.

-

Reaction Setup: In a hydrogenation vessel, suspend the activated Raney nickel in a solution of 2-fluoro-4-cyanopyridine in ethanol saturated with ammonia. The presence of ammonia helps to suppress the formation of secondary and tertiary amine byproducts.[15]

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate the mixture at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Work-up: Carefully filter the catalyst from the reaction mixture through a pad of Celite. Caution: Raney nickel is pyrophoric and should be handled with care.

-

Purification: Remove the solvent from the filtrate under reduced pressure to yield the desired amine. Further purification can be achieved as described in Method A.

Comprehensive Characterization of (2-Fluoropyridin-4-yl)methanamine

Spectroscopic Analysis

| Technique | Predicted Observations for (2-Fluoropyridin-4-yl)methanamine |

| ¹H NMR | The spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, with characteristic coupling patterns influenced by the fluorine substituent. A singlet or a broad singlet corresponding to the aminomethyl protons (-CH₂NH₂) would be observed, and another singlet for the methylene protons. The chemical shifts will be influenced by the solvent used. |

| ¹³C NMR | The carbon spectrum will display signals for the pyridine ring carbons, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant. The signal for the aminomethyl carbon will also be present. |

| ¹⁹F NMR | A single resonance is expected for the fluorine atom on the pyridine ring. |

| Infrared (IR) | The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methylene group, C=N and C=C stretching of the pyridine ring (around 1400-1600 cm⁻¹), and a strong C-F stretching band. |

| Mass Spectrometry (MS) | The mass spectrum (e.g., ESI-MS) will show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (C₆H₇FN₂). |

Chromatographic Analysis

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the synthesized compound and to quantify any impurities. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with a modifier like trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Can be used for purity assessment and identification, provided the compound is sufficiently volatile and thermally stable. |

Safety and Handling

The synthesis of (2-Fluoropyridin-4-yl)methanamine involves the use of hazardous reagents and requires appropriate safety precautions.

-

Lithium Aluminum Hydride (LiAlH₄): Highly reactive with water and protic solvents. It is a flammable solid and should be handled under an inert atmosphere. The quenching process is highly exothermic and must be performed with extreme care.

-

Raney Nickel: Pyrophoric when dry and should be kept wet with a solvent (e.g., ethanol or water). It is also a suspected carcinogen.

-

Fluoroboric Acid (HBF₄): Corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Cyanides (e.g., 2-fluoro-4-cyanopyridine): Highly toxic. Avoid inhalation, ingestion, and skin contact. All manipulations should be performed in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE.

Conclusion

The synthesis of (2-Fluoropyridin-4-yl)methanamine is a multi-step process that relies on well-established organic transformations. Careful execution of the synthesis of the 2-fluoro-4-cyanopyridine intermediate, followed by a controlled reduction, is key to obtaining the target molecule in good yield and purity. The characterization of the final product requires a suite of analytical techniques to confirm its structure and assess its quality. This guide provides a solid foundation for researchers and scientists to successfully synthesize and characterize this important building block for the advancement of drug discovery and development.

References

-

Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available from: [Link]

- Feng, G., et al. Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Chinese Chemical Letters, 2010, 21(10), 1157-1160.

- Chen, B., et al. Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers, 2018, 5(15), 2346-2350.

- Mebane, R. C., et al. Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.

-

Chemistry LibreTexts. Conversion of nitriles to 1° amines using LiAlH4. Available from: [Link]

-

Wikipedia. Nitrile reduction. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available from: [Link]

-

Chemistry LibreTexts. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available from: [Link]

- Adkins, H., & Reeve, E. W. Hydrogenation of Basic Nitriles with Raney Nickel. Journal of the American Chemical Society, 1938, 60(6), 1328-1331.

- Staskun, B., & van Es, T. The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Ni/Al) Alloy/Formic Acid. South African Journal of Chemistry, 2008, 61, 144-156.

- Ding, M., et al. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 2022, 87(23), 16230-16235.

- Amundsen, L. H., & Nelson, L. S. Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 1951, 73(1), 242-244.

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

- Google Patents. Process for the preparation of 2-cyanopyridine derivatives. EP1746089A1.

- Ritter, T., et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 2015, 137(33), 10662-10672.

-

Wikipedia. Balz–Schiemann reaction. Available from: [Link]

-

Grokipedia. Balz–Schiemann reaction. Available from: [Link]

-

Allen. Balz Schiemann Reaction: Mechanism, Formula & Uses. Available from: [Link]

- Bentham Science. Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 2019, 16(10), 1134-1144.

-

Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

- Katritzky, A. R., et al.

- Google Patents. Process for the preparation of 2-cyanopyridines. US6699993B1.

-

European Patent Office. Process for the preparation of fluorinated pyridines. EP 0192287 A2. Available from: [Link]

- Galli, C., & Rappoport, Z. Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Journal of the Chemical Society, Perkin Transactions 2, 1990(12), 2095-2099.

- Google Patents. Process for the preparation of 2-cyanopyridines. HK1048814B.

-

Scientific Update. The Balz-Schiemann Reaction. Available from: [Link]

-

Eureka | Patsnap. Preparation method of 2-amino-4-fluoropyridine. CN108440402A. Available from: [Link]

-

FlexiPrep. Balz Schiemann Reaction Mechanism. Available from: [Link]

- Khan, I., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 2021, 18, 1897-1925.

- Smith, A. M., et al. Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 2017, 56(40), 12058-12078.

- Nitta, Y., et al. Directed nucleophilic aromatic substitution reaction.

-

Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available from: [Link]

Sources

- 1. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 7. flexiprep.com [flexiprep.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. quod.lib.umich.edu [quod.lib.umich.edu]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Nitrile reduction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to (2-Fluoropyridin-4-yl)methanamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoropyridin-4-yl)methanamine is a fluorinated pyridine derivative that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the pyridine ring imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of parent molecules. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and diverse applications of (2-Fluoropyridin-4-yl)methanamine, offering valuable insights for researchers engaged in the development of novel therapeutics.

Physicochemical Properties

The foundational step in leveraging any chemical entity for research and development is a thorough understanding of its intrinsic properties. The molecular formula and weight are fundamental to all stoichiometric calculations and analytical interpretations.

The hydrochloride salt of (2-Fluoropyridin-4-yl)methanamine is a common commercially available form.

| Property | Value | Source |

| Chemical Name | (2-Fluoropyridin-4-yl)methanamine | N/A |

| Molecular Formula (Free Base) | C₆H₇FN₂ | [1] |

| Molecular Weight (Free Base) | 126.13 g/mol | [1] |

| Molecular Formula (HCl Salt) | C₆H₈ClFN₂ | [2] |

| Molecular Weight (HCl Salt) | 162.59 g/mol | [2] |

| CAS Number (HCl Salt) | 859164-65-1 | [2][3][4] |

The presence of the fluorine atom and the aminomethyl group significantly influences the molecule's polarity, basicity, and potential for hydrogen bonding, all of which are critical factors in its interaction with biological targets.

Synthesis Strategies

A common approach for synthesizing fluoropyridines involves nucleophilic aromatic substitution on a corresponding chloro- or bromo-pyridine precursor. For instance, the synthesis of 2-amino-4-fluoropyridine has been achieved by treating 2-amino-4-chloropyridine with sodium fluoride in N,N-dimethylformamide at elevated temperatures.[5] Another established method is the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[6]

A plausible synthetic route to (2-Fluoropyridin-4-yl)methanamine could involve the following conceptual steps:

Caption: Conceptual synthetic pathway for (2-Fluoropyridin-4-yl)methanamine.

This reductive amination of a cyanopyridine precursor is a standard and effective method for the synthesis of benzylic amines. The choice of reducing agent and reaction conditions would need to be optimized to achieve high yield and purity.

Applications in Drug Discovery and Medicinal Chemistry

The true value of (2-Fluoropyridin-4-yl)methanamine lies in its utility as a versatile building block for the synthesis of complex, biologically active molecules. The fluorinated pyridine motif is a privileged scaffold in modern drug design.

Modulation of Physicochemical and Pharmacokinetic Properties

The introduction of fluorine can have a profound impact on a drug candidate's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[7]

-

Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, thereby increasing binding affinity and potency.[7]

Role as a Key Intermediate

(2-Fluoropyridin-4-yl)methanamine and its isomers serve as crucial intermediates in the synthesis of a wide range of pharmaceutical agents. For example, related fluoropyridine derivatives have been utilized in the development of:

-

Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, and fluorination can enhance selectivity and potency.[8][9]

-

Inhibitors of Inducible Nitric Oxide Synthase (iNOS): Substituted 2-aminopyridine analogues have been investigated as potential PET tracers for imaging iNOS.[10][11]

-

LOXL2 Inhibitors: (2-Chloropyridin-4-yl)methanamine, a structurally similar compound, has been identified as a selective inhibitor of lysyl oxidase-like 2 (LOXL2), a target for fibrotic diseases and cancer.[12]

The aminomethyl group of (2-Fluoropyridin-4-yl)methanamine provides a convenient handle for further chemical modifications, allowing for its incorporation into larger, more complex molecular architectures through amide bond formation, reductive amination, or other standard organic transformations.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (2-Fluoropyridin-4-yl)methanamine and its salts.

Hazard Identification

Based on safety data sheets for structurally related compounds, (2-Fluoropyridin-4-yl)methanamine hydrochloride is expected to be:

-

Harmful if swallowed, in contact with skin, or if inhaled.[13]

Recommended Handling Procedures

The following workflow outlines the essential safety measures for handling this compound:

Caption: Recommended workflow for safe handling and storage.

It is imperative to consult the specific Safety Data Sheet (SDS) for (2-Fluoropyridin-4-yl)methanamine hydrochloride before use to ensure adherence to all safety protocols.[2][14]

Conclusion

(2-Fluoropyridin-4-yl)methanamine represents a valuable and versatile building block for the modern medicinal chemist. Its unique combination of a fluorinated pyridine ring and a reactive aminomethyl group provides a powerful tool for the synthesis of novel drug candidates with potentially enhanced pharmacokinetic and pharmacodynamic profiles. A thorough understanding of its properties, synthesis, and safe handling is essential for unlocking its full potential in the ongoing quest for new and improved therapeutics.

References

- (2-Chloro-3-fluoropyridin-4-YL)methanamine - Synblock. (URL: )

- (2-fluoropyridin-4-yl)

- (4-Fluoropyridin-2-yl)methanamine - ChemScene. (URL: )

- SAFETY D

- SAFETY D

- (4-Chloro-2-fluoropyridin-3-YL)methylamine - Smolecule. (URL: )

- Novel Synthesis of 4-Fluoropyridines Based on 2-Fluoroallylic Alcohols by Succeeding Ireland–Claisen. (URL: )

- Safety D

- SAFETY D

- (2-fluoropyridin-4-yl)methanamine hydrochloride - ChemShuttle. (URL: )

- 859164-65-1|(2-Fluoropyridin-4-yl)methanamine hydrochloride|BLD Pharm. (URL: )

- (3-fluoropyridin-2-yl)methanamine hydrochloride - MySkinRecipes. (URL: )

- 859164-64-0|(2-Fluoropyridin-3-yl)methanamine hydrochloride|BLD Pharm. (URL: )

- (2-Chloropyridin-4-yl)methanamine hydrochloride | LOXL2 Inhibitor | MedChemExpress. (URL: )

- (5-Fluoropyridin-2-yl)methanamine - PubChem. (URL: )

- Preparation method of fluoropyridine compounds - Google P

- Detailed experimental procedure for the synthesis of 4-fluoropyridine. (URL: )

- 2-AMINO-4-FLUOROPYRIDINE synthesis - ChemicalBook. (URL: )

- (4-fluoropyridin-2-yl)

- Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl) - PubMed. (URL: )

- Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Tre

- Roles of Fluorine in Drug Design and Drug Action - Bentham Science. (URL: )

- 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily - PubMed. (URL: )

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (URL: )

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. (2-fluoropyridin-4-yl)methanamine hydrochloride;CAS No.:859164-65-1 [chemshuttle.com]

- 4. 859164-65-1|(2-Fluoropyridin-4-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 5. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 7. benthamscience.com [benthamscience.com]

- 8. (3-fluoropyridin-2-yl)methanamine hydrochloride [myskinrecipes.com]

- 9. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Spectroscopic Characterization of (2-Fluoropyridin-4-yl)methanamine

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. (2-Fluoropyridin-4-yl)methanamine, a substituted pyridine derivative, presents a unique combination of structural features—a fluorinated aromatic ring and a primary aminomethyl group—that are of significant interest in medicinal chemistry. The introduction of fluorine can enhance metabolic stability and binding affinity, making compounds like this valuable building blocks.[1][2] This guide provides a comprehensive overview of the expected spectroscopic signature of (2-Fluoropyridin-4-yl)methanamine and outlines the methodologies for its empirical characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The Strategic Importance of Spectroscopic Analysis

A multi-technique spectroscopic approach is not merely a procedural step but a foundational element of chemical synthesis and drug discovery. Each technique provides a unique and complementary piece of the structural puzzle. For a molecule like (2-Fluoropyridin-4-yl)methanamine, this is crucial for confirming the regiochemistry of the substitution on the pyridine ring and ensuring the integrity of the aminomethyl side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For (2-Fluoropyridin-4-yl)methanamine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.

Expected ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The solvent of choice (e.g., CDCl₃, DMSO-d₆) will influence the chemical shifts, particularly of the amine protons.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) | Rationale |

| H-3 | ~7.0-7.3 | Doublet of doublets (dd) | JH3-H5 ≈ 1-2 Hz, JH3-F ≈ 5-7 Hz | Shielded by the amino group and coupled to H-5 and the fluorine at position 2. |

| H-5 | ~7.8-8.1 | Doublet (d) | JH5-H6 ≈ 5 Hz | Coupled to H-6. |

| H-6 | ~8.1-8.3 | Doublet of doublets (dd) | JH6-H5 ≈ 5 Hz, JH6-F ≈ 1-2 Hz | Deshielded by the electronegative nitrogen and fluorine, with coupling to H-5 and a small coupling to the fluorine at position 2. |

| -CH₂- | ~3.8-4.0 | Singlet (s) or Doublet (d) | If coupled to NH₂, J ≈ 5-7 Hz | Methylene protons adjacent to the pyridine ring and the amino group. May appear as a singlet if proton exchange of the NH₂ group is rapid. |

| -NH₂ | Variable (broad singlet) | Broad singlet | - | Chemical shift is concentration and solvent dependent; proton exchange often leads to a broad signal. |

Note: Predicted chemical shifts and coupling constants are based on general principles and data from analogous pyridine derivatives.[3][4]

Expected ¹³C NMR Spectrum

The carbon NMR spectrum will reveal the number of unique carbon environments. The presence of fluorine will result in C-F coupling, which can be a powerful diagnostic tool.

| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) | Rationale |

| C-2 | ~160-165 | Doublet, ¹JC-F ≈ 230-250 Hz | Directly attached to fluorine, resulting in a large one-bond coupling constant. |

| C-3 | ~110-115 | Doublet, ²JC-F ≈ 10-15 Hz | Coupled to the fluorine at position 2 through two bonds. |

| C-4 | ~150-155 | Doublet, ³JC-F ≈ 3-5 Hz | The carbon bearing the aminomethyl group, with a smaller three-bond coupling to fluorine. |

| C-5 | ~120-125 | Singlet or small doublet | Minimal coupling to the fluorine at position 2. |

| C-6 | ~145-150 | Doublet, ²JC-F ≈ 15-20 Hz | Adjacent to the ring nitrogen and coupled to the fluorine at position 2. |

| -CH₂- | ~45-50 | Singlet | Aliphatic carbon. |

Expected ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a direct and sensitive method for confirming the presence and environment of the fluorine atom.

| Fluorine | Expected Chemical Shift (ppm) | Expected Multiplicity | Rationale |

| F-2 | Negative value (relative to CFCl₃) | Multiplet | Coupled to H-3 and H-6. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of (2-Fluoropyridin-4-yl)methanamine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a ¹⁹F NMR spectrum.

-

Consider advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and confirm connectivity.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |

| N-H Stretch (amine) | 3300-3500 | Two bands (for primary amine) | Asymmetric and symmetric stretching of the N-H bonds. |

| C-H Stretch (aromatic) | 3000-3100 | Sharp, medium | Stretching of C-H bonds on the pyridine ring. |

| C-H Stretch (aliphatic) | 2850-2960 | Medium | Stretching of C-H bonds of the methylene group. |

| N-H Bend (amine) | 1590-1650 | Medium to strong | Bending vibration of the N-H bonds. |

| C=C and C=N Stretch (aromatic ring) | 1400-1600 | Multiple sharp bands | Characteristic stretching vibrations of the pyridine ring. |

| C-F Stretch | 1200-1250 | Strong, sharp | Stretching of the carbon-fluorine bond.[5] |

| C-N Stretch | 1000-1250 | Medium | Stretching of the carbon-nitrogen bonds. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the neat sample (if liquid) or a finely ground solid onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is standard.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum.

-

The instrument software will automatically generate the transmittance or absorbance spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, can offer further structural information.

Expected Mass Spectrum

-

Molecular Ion (M⁺): The expected exact mass of (2-Fluoropyridin-4-yl)methanamine (C₆H₇FN₂) is 126.0593 g/mol .[6][7] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Key Fragmentation Patterns:

-

Loss of the amino group (-NH₂) to give a fragment at m/z 110.

-

Loss of the aminomethyl group (-CH₂NH₂) to give a fragment at m/z 96.

-

Cleavage of the pyridine ring can lead to a variety of smaller fragments.

-

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is typically used for this type of compound.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For HRMS, a time-of-flight (TOF) or Orbitrap mass analyzer is recommended.

-

Integrated Spectroscopic Analysis Workflow

The power of this multi-technique approach lies in the integration of the data to build a self-validating structural hypothesis.

Caption: Workflow for the integrated spectroscopic confirmation of (2-Fluoropyridin-4-yl)methanamine.

Conclusion

The structural elucidation of (2-Fluoropyridin-4-yl)methanamine is a critical step in its application in research and development. By employing a combination of NMR, IR, and MS, a complete and unambiguous structural assignment can be achieved. This guide provides the expected spectroscopic characteristics and the methodologies required to obtain and interpret the data, ensuring the scientific integrity of subsequent studies. The principles outlined here are broadly applicable to the characterization of other novel small molecules in the drug discovery pipeline.

References

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-Amino-4-(trifluoromethyl)pyridine: A Technical Guide. Benchchem.

- ResearchGate. (2025). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.

- BenchChem. (2025). Illuminating the Molecular Architecture: A Guide to the Spectroscopic Confirmation of 2-Fluoropyridine-3-boronic Acid. Benchchem.

- BLD Pharm. (n.d.). (2-Fluoropyridin-4-yl)methanamine hydrochloride. BLD Pharm.

- BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Amino-4-(trifluoromethyl)pyridine. Benchchem.

- AIP Publishing. (n.d.). Valence molecular orbitals and cationic structures of 2-fluoropyridine by high-resolution ion spectroscopy and Franck–Condon. AIP Publishing.

- PubChem. (n.d.). 2-Fluoropyridine. PubChem.

- Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

- ChemScene. (n.d.). (4-Fluoropyridin-2-yl)methanamine. ChemScene.

- The Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. The Royal Society of Chemistry.

- ChemicalBook. (n.d.). 2-Fluoropyridine(372-48-5) 1H NMR spectrum. ChemicalBook.

- ChemScene. (n.d.). (2-(2,2,2-Trifluoroethoxy)pyridin-4-yl)methanamine dihydrochloride. ChemScene.

- Sigma-Aldrich. (n.d.). 2-Fluoro-4-(trifluoromethyl)pyridine. Sigma-Aldrich.

- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- MedChemExpress. (n.d.). (2-Chloropyridin-4-yl)methanamine hydrochloride. MedChemExpress.

- PubChem. (n.d.). (5-Fluoropyridin-2-yl)methanamine. PubChem.

- MDPI. (n.d.). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI.

- PubChemLite. (n.d.). 1-(2-fluoropyridin-4-yl)ethan-1-amine. PubChemLite.

- ChemWhat. (n.d.). (4-fluoropyridin-2-yl)methanamine.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. (5-Fluoropyridin-2-yl)methanamine | C6H7FN2 | CID 45079543 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility and stability of (2-Fluoropyridin-4-yl)methanamine

An In-Depth Technical Guide to the Solubility and Stability of (2-Fluoropyridin-4-yl)methanamine

Abstract

(2-Fluoropyridin-4-yl)methanamine is a fluorinated pyridine derivative of increasing interest in medicinal chemistry and drug development due to its potential as a key building block in the synthesis of novel therapeutic agents. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its effective handling, formulation, and the ultimate success of any research and development program. This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of (2-Fluoropyridin-4-yl)methanamine, outlines detailed experimental protocols for their determination, and discusses potential degradation pathways. This document is intended for researchers, scientists, and drug development professionals to establish a foundational understanding and a practical framework for the empirical characterization of this compound.

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

Fluorine-containing heterocycles are of profound importance in modern drug discovery. The introduction of a fluorine atom into a pyridine ring, as seen in (2-Fluoropyridin-4-yl)methanamine, can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target. The 2-fluoro substituent can influence the pKa of the pyridine nitrogen, impacting its ionization state at physiological pH and, consequently, its solubility and interaction with biological macromolecules. The methanamine group at the 4-position provides a crucial handle for further synthetic modifications, making this compound a versatile intermediate.

Given the nascent stage of research on (2-Fluoropyridin-4-yl)methanamine, this guide serves as a proactive resource, amalgamating theoretical predictions with established methodologies for the comprehensive characterization of its solubility and stability profiles.

Predicted Physicochemical Properties

While extensive experimental data for (2-Fluoropyridin-4-yl)methanamine is not yet publicly available, we can infer its likely physicochemical properties based on the well-characterized parent molecule, 2-fluoropyridine, and related structures.

| Property | Predicted Value/Characteristic | Rationale and Implications |

| Molecular Formula | C₆H₇FN₂ | - |

| Molecular Weight | 126.13 g/mol | Important for molar concentration calculations. |

| pKa | ~7-8 | The electron-withdrawing fluorine atom at the 2-position is expected to lower the pKa of the pyridine nitrogen compared to pyridine (~5.2). The aminomethyl group will have a higher pKa (~9-10). The pyridine nitrogen's pKa is critical for its ionization state and aqueous solubility. |

| logP | ~0.5 - 1.5 | The fluorine atom increases lipophilicity, while the amine group enhances hydrophilicity. The overall molecule is expected to have moderate lipophilicity, influencing its solubility in both aqueous and organic media. |

| Aqueous Solubility | Moderate to High (as free base) | The presence of the basic amine and pyridine nitrogen allows for protonation and salt formation, which is expected to enhance aqueous solubility, particularly at lower pH. The free base is likely to have moderate solubility. |

Experimental Determination of Solubility

A precise understanding of solubility is critical for preclinical development. The following protocols are recommended for the comprehensive assessment of the aqueous and organic solubility of (2-Fluoropyridin-4-yl)methanamine.

Thermodynamic Solubility in Aqueous Buffers

This experiment determines the equilibrium solubility of the compound at various pH values, mimicking physiological conditions.

Experimental Workflow:

Caption: Workflow for pH-Dependent Stability Study.

Protocol:

-

Solution Preparation: Prepare solutions of (2-Fluoropyridin-4-yl)methanamine at a known concentration in the same pH buffers used for the solubility study.

-

Incubation: Store the solutions at a constant temperature (e.g., 40°C or 50°C to accelerate degradation).

-

Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Analysis: Analyze the samples immediately by a stability-indicating HPLC-UV/MS method. This method should be capable of separating the parent compound from any potential degradants. Mass spectrometry will aid in the identification of degradation products.

-

Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. Calculate the degradation rate constant and half-life.

Photostability

This assessment determines the compound's susceptibility to degradation upon exposure to light.

Protocol:

-

Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., water or methanol) and also expose the solid compound.

-

Light Exposure: Expose the samples to a controlled light source that mimics sunlight (e.g., a xenon lamp) according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: After a defined exposure period, analyze both the light-exposed and dark control samples by HPLC-UV/MS to quantify the parent compound and identify any photodegradants.

Thermal Stability

This study evaluates the stability of the solid compound at elevated temperatures.

Protocol:

-

Sample Preparation: Place a known amount of solid (2-Fluoropyridin-4-yl)methanamine in a vial.

-

Incubation: Store the vial in an oven at a high temperature (e.g., 60°C or 80°C) for a specified duration.

-

Analysis: After the incubation period, dissolve the solid in a suitable solvent and analyze by HPLC-UV/MS to assess for any degradation.

Potential Degradation Pathways

Based on the structure of (2-Fluoropyridin-4-yl)methanamine, several potential degradation pathways can be hypothesized:

-

Oxidation of the Amine: The primary amine is susceptible to oxidation, which could lead to the formation of an imine or other related products.

-

Nucleophilic Substitution of Fluorine: The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution, especially under basic conditions. Hydrolysis could lead to the corresponding 2-hydroxypyridine derivative.

-

Reaction with Aldehydes/Ketones: The primary amine can react with aldehydes or ketones present as impurities or in the formulation excipients to form imine adducts.

Caption: Potential Degradation Pathways.

Handling and Storage Recommendations

Based on the predicted properties and potential instabilities, the following handling and storage procedures are recommended for (2-Fluoropyridin-4-yl)methanamine and its hydrochloride salt:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [1][2]For long-term storage, refrigeration (2-8°C) is advisable. Protect from light and moisture.

-

Handling: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors. [1][3]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [2][3]Avoid contact with skin and eyes. [1][2]* Incompatibilities: Keep away from strong oxidizing agents, strong acids, and sources of ignition. [2][4]

Conclusion

While direct experimental data on the solubility and stability of (2-Fluoropyridin-4-yl)methanamine is currently limited, this guide provides a robust framework for its characterization. By employing the detailed protocols outlined herein, researchers can generate the necessary data to support its use in drug discovery and development. A thorough understanding of these fundamental properties will enable informed decisions regarding formulation, storage, and handling, ultimately contributing to the successful advancement of new chemical entities derived from this promising building block.

References

- Analytical Method Summaries. (n.d.).

- (2-fluoropyridin-4-yl)MethanaMine hydrochloride - Safety Data Sheet. (2025). ChemicalBook.

- 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- 3 - SAFETY DATA SHEET. (n.d.).

- 2-Fluoropyridine | C5H4FN | CID 9746. (n.d.). PubChem.

- (5-Fluoropyridin-2-yl)methanamine | C6H7FN2 | CID 45079543. (n.d.). PubChem.

- (2-Fluoropyridin-4-yl)methanamine hydrochloride | 859164-65-1. (n.d.). J&K Scientific LLC.

- 859164-65-1|(2-Fluoropyridin-4-yl)methanamine hydrochloride. (n.d.). BLD Pharm.

- Safeguarding Your Research: A Guide to Handling 1,2-Bis(2-fluoropyridin-4-yl)ethane. (n.d.). Benchchem.

- (4-fluoropyridin-2-yl)methanamine CAS#:; ChemWhat Code: 5421. (n.d.). ChemWhat.

- (2-Chloropyridin-4-yl)methanamine hydrochloride | LOXL2 Inhibitor. (n.d.). MedChemExpress.

- Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.).

- 2-Fluoro-4-methylpyridine 98 461-87-0. (n.d.). Sigma-Aldrich.

- 859166-87-3 | (4-Fluoropyridin-2-yl)methanamine. (n.d.). ChemScene.

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.).

- (5-Fluoropyridin-2-yl)methanamine | 561297-96-9. (n.d.). Sigma-Aldrich.

- 2-AMINO-4-FLUOROPYRIDINE synthesis. (n.d.). ChemicalBook.

- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal.

- 859164-64-0|(2-Fluoropyridin-3-yl)methanamine hydrochloride. (n.d.). BLD Pharm.

Sources

A Technical Guide to (2-Fluoropyridin-4-yl)methanamine for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of (2-Fluoropyridin-4-yl)methanamine, a critical building block for medicinal chemists and pharmaceutical researchers. We will delve into its commercial availability, quality specifications, and its strategic application in the synthesis of targeted therapeutics, with a particular focus on its role as a scaffold for kinase inhibitors.

The Strategic Importance of the Fluorinated Pyridine Moiety in Drug Discovery

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[1] Fluorine's high electronegativity and small size can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1] The pyridine ring, a common scaffold in numerous pharmaceuticals, when combined with fluorine, offers a unique set of properties that are highly advantageous in the design of novel therapeutics. (2-Fluoropyridin-4-yl)methanamine, by providing a fluorinated pyridine core with a reactive primary amine handle, serves as a versatile starting material for constructing complex molecular architectures.

Commercial Availability and Supplier Overview

(2-Fluoropyridin-4-yl)methanamine is available from several commercial suppliers, primarily as the hydrochloride salt, which enhances its stability and handling properties. The table below summarizes key information from prominent suppliers. It is crucial for researchers to note that while purity levels are generally high, the specific analytical data and impurity profiles can vary between batches and suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |

| ChemScene | (2-Fluoropyridin-4-yl)methanamine | 777056-79-8 | C₆H₇FN₂ | 126.13 | ≥97% |

| J&K Scientific | (2-Fluoropyridin-4-yl)methanamine hydrochloride | 859164-65-1 | C₆H₈ClFN₂ | 162.59 | Not specified |

| BLD Pharm | (2-Fluoropyridin-4-yl)methanamine hydrochloride | 859164-65-1 | C₆H₈ClFN₂ | 162.59 | Not specified |

| ChemShuttle | (2-fluoropyridin-4-yl)methanamine hydrochloride | 859164-65-1 | C₆H₈ClFN₂ | 162.59 | Not specified |

Quality Control and Analytical Characterization: A Self-Validating System

For use in drug discovery and development, the purity and identity of starting materials are paramount. While suppliers provide a certificate of analysis (CoA), it is best practice for researchers to perform their own analytical validation.

Essential Analytical Techniques

A comprehensive quality control workflow for (2-Fluoropyridin-4-yl)methanamine hydrochloride should include the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

-

High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid is a common starting point for method development.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Certificate of Analysis (CoA) Review: Always request and carefully review the supplier's CoA for batch-specific information on purity, identity, and any residual solvents or inorganic impurities.

Representative HPLC Protocol for Purity Assessment

The following is a general HPLC protocol that can be adapted for the purity analysis of (2-Fluoropyridin-4-yl)methanamine hydrochloride.

Instrumentation:

-

HPLC system with a UV detector

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

Sample Preparation:

-

Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Application in the Synthesis of Kinase Inhibitors

A significant application of (2-Fluoropyridin-4-yl)methanamine is in the synthesis of kinase inhibitors for the treatment of cancers and other proliferative diseases. The primary amine serves as a crucial attachment point for building out the molecule to interact with the ATP-binding pocket of the target kinase.

A key patent in this area (WO2019207463A1) describes 2-amino-pyridine and 2-amino-pyrimidine derivatives as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[2] (2-Fluoropyridin-4-yl)methanamine is an ideal starting scaffold for the synthesis of analogs of the compounds described in this patent.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow where (2-Fluoropyridin-4-yl)methanamine can be utilized as a key building block for the synthesis of a CDK inhibitor.

Caption: Generalized workflow for synthesizing a kinase inhibitor.

Rationale for its Use in Kinase Inhibitor Design

The 2-fluoropyridine moiety is particularly advantageous in this context for several reasons:

-

Metabolic Stability: The fluorine atom can block potential sites of metabolism on the pyridine ring, increasing the compound's half-life.

-

Binding Interactions: The fluorine can participate in favorable interactions within the kinase ATP-binding site, potentially increasing potency.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, which can influence solubility and cell permeability.

The following diagram illustrates the logical relationship of how the structural features of a (2-Fluoropyridin-4-yl)methanamine-derived inhibitor contribute to its biological activity.

Caption: Contribution of structural features to inhibitor properties.

Handling, Storage, and Safety Considerations

(2-Fluoropyridin-4-yl)methanamine and its hydrochloride salt should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is generally more stable and less volatile than the free base.

-

Incompatibilities: Avoid strong oxidizing agents.

-

Disposal: Dispose of in accordance with local regulations for chemical waste.

Conclusion

(2-Fluoropyridin-4-yl)methanamine is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its fluorinated pyridine core offers distinct advantages for optimizing the properties of drug candidates, particularly in the development of kinase inhibitors. Researchers should prioritize sourcing high-purity material and conducting thorough analytical validation to ensure the reliability and reproducibility of their synthetic efforts.

References

- Google Patents. WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors.

-

J&K Scientific LLC. (2-Fluoropyridin-4-yl)methanamine hydrochloride. [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to the Reactivity Profile of the 2-Fluoropyridine Moiety

Introduction: The Unique Electronic Character of a Privileged Scaffold

The 2-fluoropyridine moiety has emerged as a cornerstone in modern medicinal chemistry and materials science, valued for its unique reactivity and the desirable physicochemical properties it imparts to molecules.[1] Its prevalence in pharmaceuticals, agrochemicals, and functional materials stems from the profound electronic influence of the fluorine atom at the C-2 position of the pyridine ring.[1][2] This guide offers an in-depth exploration of the reactivity profile of 2-fluoropyridine, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical behavior.

The reactivity of the 2-fluoropyridine core is dominated by the interplay of two key electronic features: the inherent electron-deficient nature of the pyridine ring and the strong inductive electron-withdrawing effect of the fluorine atom. The nitrogen atom in the pyridine ring significantly lowers the electron density of the aromatic system, making it susceptible to nucleophilic attack.[3] The fluorine atom at the C-2 position further exacerbates this electron deficiency, particularly at the site of its attachment, rendering this position highly activated towards nucleophilic aromatic substitution (SNAr).[4] This activation is a defining characteristic of 2-fluoropyridine's reactivity.

Dominant Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary and most synthetically useful mode of reactivity for 2-fluoropyridine is nucleophilic aromatic substitution (SNAr). The fluorine atom, despite being a poor leaving group in SN2 reactions, is an excellent leaving group in SNAr reactions on electron-deficient aromatic systems due to its high electronegativity which stabilizes the intermediate Meisenheimer complex.[3][5]

Comparative Reactivity: The Fluoro Advantage